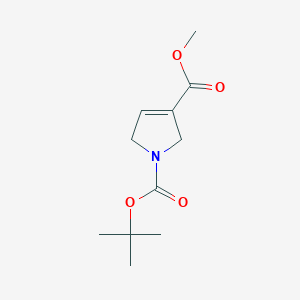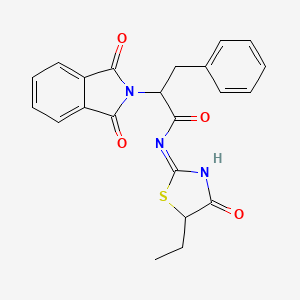![molecular formula C21H18F2N2O3S B12453310 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It belongs to the benzamide class of compounds and exhibits a range of biochemical and physiological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. Some key applications include:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell cycle arrest and apoptosis in cancer cells.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Potential use in the development of new therapeutics and pharmaceuticals.
作用機序
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
類似化合物との比較
Similar Compounds
4-[Benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide: Another compound in the benzamide class with similar therapeutic potential.
Benzamide, 4-[(methylsulfonyl)amino]-: A related compound with similar chemical properties.
Uniqueness
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern on the aromatic rings, which may contribute to its distinct biochemical and physiological effects. Its potential as an anticancer and anti-inflammatory agent sets it apart from other similar compounds.
特性
分子式 |
C21H18F2N2O3S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C21H18F2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-12-9-17(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChIキー |
UNYSNIZBHRKBKW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)


![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)

![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)


![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)
